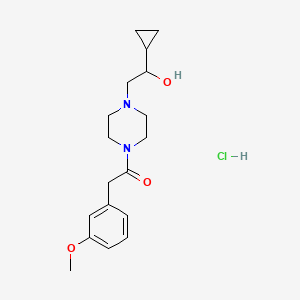

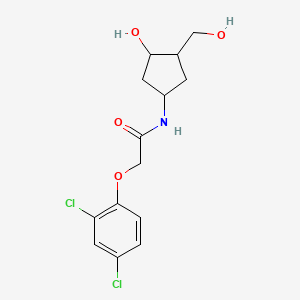

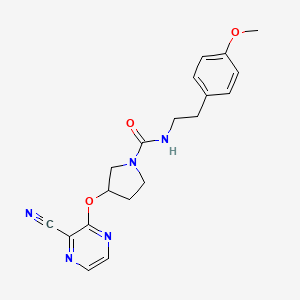

![molecular formula C22H27NO5 B2710492 tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate CAS No. 2087493-20-5](/img/structure/B2710492.png)

tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate” is a complex organic compound. It is a derivative of tert-butyl N-(benzyloxy)carbamate . This compound is a protected hydroxylamine and an N-alkyl-N-benzyloxy carbamate . It participates in various chemical reactions to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

科学的研究の応用

Synthesis and Antioxidant Properties

Research into tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate and similar compounds has revealed their potential as antioxidants in polymer stabilization. Pan, Liu, and Lau (1998) synthesized new antioxidants by adding 2,6-di-tert-butyl-4-hydroxy methyl phenol (DBHMP) to isocyanates, resulting in compounds with higher molecular weight and improved stabilizing effectiveness for polypropylene against thermal oxidation. The structural characterization of these antioxidants was conducted through IR, NMR, and Elemental Analysis, demonstrating an increase in thermal stability with isocyanation and improved compatibility with polymer substrates through the introduction of long alkyl chains (Pan, Liu, & Lau, 1998).

Organic Synthesis Applications

The tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate structure is relevant in the context of organic synthesis, where tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been utilized as N-(Boc) nitrone equivalents. Guinchard, Vallée, and Denis (2005) explored the preparation of these sulfones from aldehydes and tert-butyl N-hydroxycarbamate, using them in reactions with organometallics to yield N-(Boc)hydroxylamines. These compounds serve as versatile building blocks in organic synthesis, demonstrating significant utility in chemical transformations (Guinchard, Vallée, & Denis, 2005).

Reaction Mechanisms with Radicals

The interaction of tert-butoxy radicals with phenols, including compounds structurally related to tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate, has been studied to understand the reactivity of radicals with phenolic compounds. Das, Encinas, Steenken, and Scaiano (1981) investigated the reactions of tert-butoxy radicals generated in the photodecomposition of di-tert-butyl peroxide with phenols, yielding phenoxy radicals. This research provides insight into the radical chemistry of tert-butylated phenols and their derivatives, highlighting significant aspects of their reactivity and potential applications in radical-mediated organic synthesis (Das, Encinas, Steenken, & Scaiano, 1981).

作用機序

Mode of Action

The mode of action of tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate involves its interaction with its targets, leading to a series of biochemical reactions. The compound is known to participate in C-N cross-coupling reactions . It also undergoes intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .

Biochemical Pathways

Tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate affects certain biochemical pathways. It is used in the synthesis of 2-(N-formyl-N-hydroxyamino)ethylphosphonate (IPP), indicating its involvement in the phosphonate biosynthetic pathway .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Its ability to participate in c-n cross-coupling reactions and intramolecular cyclization suggests that it may induce structural modifications in its target molecules .

特性

IUPAC Name |

tert-butyl N-[3-(4-formyl-2-phenylmethoxyphenoxy)propyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO5/c1-22(2,3)28-21(25)23-12-7-13-26-19-11-10-18(15-24)14-20(19)27-16-17-8-5-4-6-9-17/h4-6,8-11,14-15H,7,12-13,16H2,1-3H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAUUXDSYQDWNKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCOC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

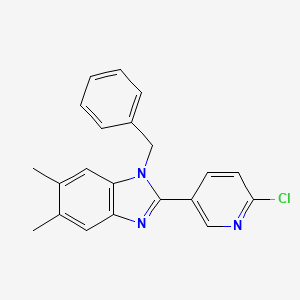

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2710412.png)

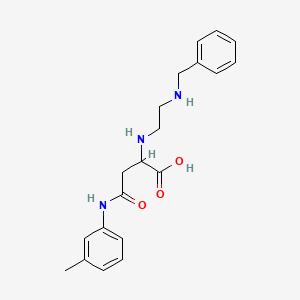

![N-[(4-chlorophenyl)methyl]-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2710418.png)

![8-(4-ethoxyphenyl)-1,7-dimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2710419.png)

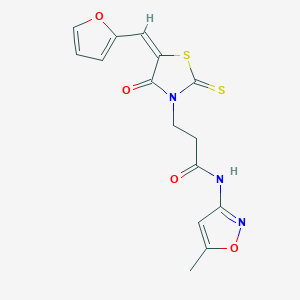

![Ethyl 1-(3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)propanoyl)piperidine-3-carboxylate](/img/structure/B2710427.png)